
3-Methyl-2-butanol-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-butanol-D7 is a deuterated form of 3-Methyl-2-butanol, an organic compound with the molecular formula C5H12O. It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a butane chain, which also has a methyl group attached to the third carbon. This compound is often used in scientific research due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanol can be synthesized through various methods, including the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to yield the alcohol . Another method involves the hydroboration-oxidation of 3-methylbut-1-ene .
Industrial Production Methods: In industrial settings, 3-Methyl-2-butanol is often produced via the vapor-phase dehydrogenation of 3-methyl-2-butanol over a silica-supported copper catalyst . This method involves the use of organic additives, such as mannitol, to enhance the dispersion of copper nanoparticles, resulting in high catalytic activity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methyl-2-butanone.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydroiodic acid can be used for substitution reactions.
Major Products:
Oxidation: 3-Methyl-2-butanone
Reduction: 3-Methylbutane
Substitution: Various alkyl halides
Applications De Recherche Scientifique
3-Methyl-2-butanol-D7 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other chemicals.
Biology: It serves as a polar solvent in various biological experiments.
Medicine: It is used in the pharmaceutical industry as a solvent or intermediate in drug manufacturing.
Industry: It finds applications in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-butanol involves its interaction with various molecular targets and pathways. For example, in acid-catalyzed dehydration reactions, it undergoes protonation to form an oxonium ion intermediate, followed by the formation of a secondary carbocation intermediate . This intermediate can then undergo elimination to form different alkene products.
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-butanol
- 3-Methyl-1-butanol
- 2-Butanol
Comparison: 3-Methyl-2-butanol-D7 is unique due to its deuterated form, which makes it useful in isotopic labeling studies. Compared to similar compounds, it has distinct physical and chemical properties that make it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C5H12O |
|---|---|
Poids moléculaire |
95.19 g/mol |
Nom IUPAC |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/i1D3,2D3,4D |
Clé InChI |
MXLMTQWGSQIYOW-UAVYNJCWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C(C)O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
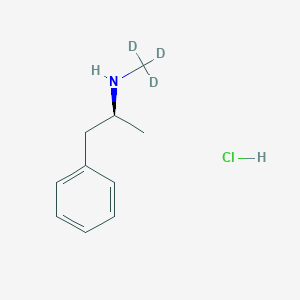
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
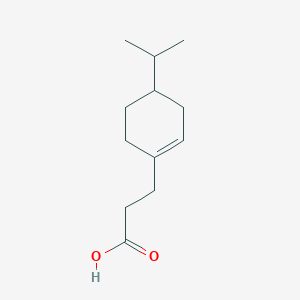
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
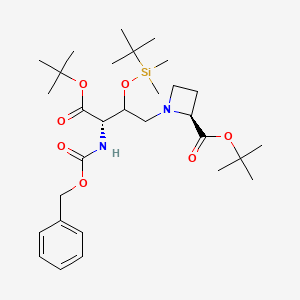

![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
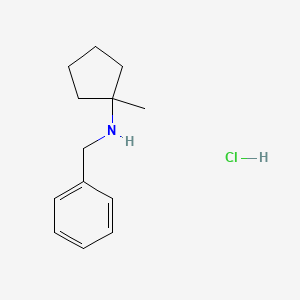
![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
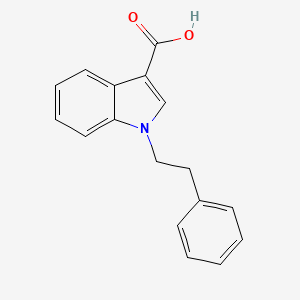
![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)

